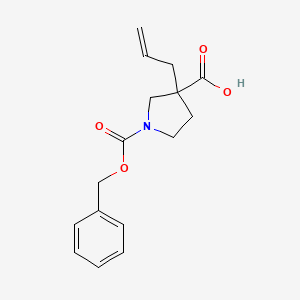

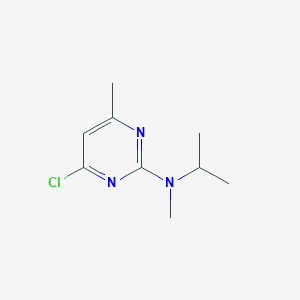

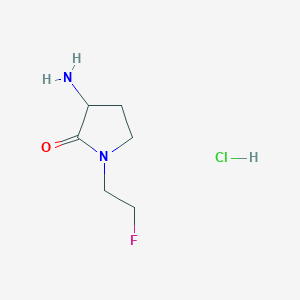

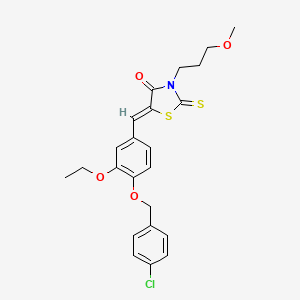

![molecular formula C13H19BrN2O B2623110 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol CAS No. 415721-83-4](/img/structure/B2623110.png)

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol” is a derivative of phenethyl alcohol . It is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of “2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol” was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . Technological parameters including raw material ratio, reaction time, and temperature were optimized . The reaction occurred in a mole ratio of 1:1.10 under 115 ℃ for 4 hours to give the product in 88.5% yield .Molecular Structure Analysis

The structure of the compound was confirmed by HRMS, IR, 1H and 13C NMR experiments . The crystal structure of a similar compound, “7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one”, has been reported .Chemical Reactions Analysis

The compound “2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol” is involved in various chemical reactions. For instance, it participates in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Piperazine derivatives, including this compound, have been investigated for their antibacterial properties. Researchers explore their potential as novel agents against bacterial infections. The synthesis and characterization of this Mannich derivative could provide valuable insights into combating bacterial pathogens .

Antifungal Agents

The piperazine ring is a common structural motif in antifungal compounds. By incorporating this compound into novel structures, scientists aim to develop effective antifungal drugs. Investigating its activity against fungal pathogens could lead to therapeutic breakthroughs .

Antidepressant Potential

Piperazine-based molecules have been studied for their antidepressant effects. This compound’s unique structure may contribute to modulating neurotransmitter systems associated with mood regulation. Further research could reveal its potential as an antidepressant agent .

Antiviral Applications

Given the diverse biological activities of piperazine derivatives, exploring their antiviral properties is crucial. This compound might exhibit inhibitory effects against specific viruses. Investigating its interactions with viral proteins and replication processes is essential .

Neurodegenerative Diseases

The piperazine ring is present in potential treatments for neurodegenerative disorders like Parkinson’s and Alzheimer’s disease. Researchers investigate compounds with similar structures to understand their neuroprotective mechanisms .

Recreational Use and Psychoactivity

While not a traditional scientific application, it’s worth noting that some piperazine derivatives are used illicitly for recreational purposes. Understanding their psychoactive effects and potential risks is essential for public health .

Eigenschaften

IUPAC Name |

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYMJAPCVCOFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2623030.png)

![3'-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2623036.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2623039.png)

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)

![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)